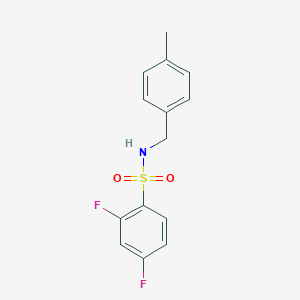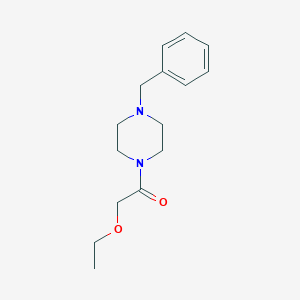
N,2-bis(2-methylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,2-bis(2-methylphenyl)acetamide, also known as NBMA, is a synthetic compound that belongs to the class of N-phenylacetamides. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 309.4 g/mol. NBMA has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N,2-bis(2-methylphenyl)acetamide is not fully understood. However, it has been suggested that it exerts its effects by modulating the activity of neurotransmitters such as dopamine and acetylcholine. It may also act as an antioxidant and protect against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to improve memory and learning, reduce pain and inflammation, and protect against oxidative stress. It has also been shown to have anticonvulsant and anti-anxiety effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N,2-bis(2-methylphenyl)acetamide is its low toxicity and high stability, which makes it an ideal compound for use in laboratory experiments. However, its high cost and limited availability may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of N,2-bis(2-methylphenyl)acetamide. One area of interest is its potential use as a drug for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its use as a pesticide in agriculture. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other fields such as materials science.
Métodos De Síntesis
The synthesis of N,2-bis(2-methylphenyl)acetamide involves the reaction of 2-methylphenylamine with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and the amount of catalyst used.
Aplicaciones Científicas De Investigación
N,2-bis(2-methylphenyl)acetamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to have neuroprotective, analgesic, and anti-inflammatory properties. It has also been investigated as a potential treatment for Alzheimer's disease and Parkinson's disease.
Propiedades
Fórmula molecular |
C16H17NO |
|---|---|
Peso molecular |
239.31 g/mol |
Nombre IUPAC |
N,2-bis(2-methylphenyl)acetamide |
InChI |
InChI=1S/C16H17NO/c1-12-7-3-5-9-14(12)11-16(18)17-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,17,18) |
Clave InChI |
VTRUCYDBAMHHEY-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C |
SMILES canónico |
CC1=CC=CC=C1CC(=O)NC2=CC=CC=C2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B221356.png)



![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B221376.png)



![Ethyl 1-[2-(2,4-dichlorophenoxy)propanoyl]-4-piperidinecarboxylate](/img/structure/B221384.png)